2-Methyl-1,7-naphthyridine: A Technical Guide for Chemical Researchers
2-Methyl-1,7-naphthyridine: A Technical Guide for Chemical Researchers
Introduction
The naphthyridine scaffold, a class of bicyclic heteroaromatic compounds containing two nitrogen atoms, represents a privileged structure in medicinal chemistry and materials science.[1][2] The isomeric arrangement of the nitrogen atoms within the fused pyridine rings gives rise to a diverse family of core structures, each with unique electronic and steric properties. This diversity has been extensively explored in the quest for novel therapeutic agents targeting a wide array of biological targets, with applications spanning antimicrobial, anticancer, and cardiovascular diseases.[1][2][3] Among these isomers, the 1,7-naphthyridine core is a key structural motif in various biologically active compounds. This technical guide provides an in-depth overview of the chemical properties of 2-Methyl-1,7-naphthyridine, a significant derivative of this scaffold. The content herein is curated for researchers, scientists, and drug development professionals, offering a synthesis of its known characteristics, synthetic considerations, and potential applications, while also highlighting areas where further investigation is warranted.
Physicochemical Properties
While specific experimental data for 2-Methyl-1,7-naphthyridine is not extensively reported in publicly available literature, its fundamental properties can be reliably inferred from its molecular structure and data available for its isomers.
| Property | Value (Predicted/Inferred) | Source(s) |
| Molecular Formula | C₉H₈N₂ | [4][5] |
| Molecular Weight | 144.18 g/mol | [4][5] |
| Appearance | Expected to be a crystalline solid, potentially light yellow to brown | [4] |
| Melting Point (°C) | Not specifically reported; 2-Methyl-1,8-naphthyridine melts at 98-102 °C. | [4] |
| Boiling Point (°C) | Not specifically reported; 2-Methyl-1,5-naphthyridine boils at 252.8 °C. | [5] |
| Solubility | Expected to have moderate solubility in polar protic solvents. | |
| CAS Number | Not definitively found in searches. |
Spectroscopic Characterization
Detailed spectroscopic data for 2-Methyl-1,7-naphthyridine is scarce. However, based on the known spectral characteristics of the 2,7-naphthyridine core and related derivatives, the following key features can be anticipated.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to display a set of aromatic protons with chemical shifts influenced by the positions of the nitrogen atoms and the methyl group. The methyl group would appear as a singlet in the upfield region.
-
¹³C NMR: The carbon NMR would show distinct signals for the nine carbon atoms, with the chemical shifts of the carbons in the pyridine rings being particularly sensitive to the nitrogen atoms' locations.
Infrared (IR) Spectroscopy
The IR spectrum of 2-Methyl-1,7-naphthyridine would likely exhibit characteristic absorption bands corresponding to:
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C-H stretching of the aromatic rings and the methyl group.
-
C=C and C=N stretching vibrations within the aromatic system.
Mass Spectrometry (MS)
The mass spectrum is expected to show a prominent molecular ion peak (M+) at m/z 144. The fragmentation pattern of the 2,7-naphthyridine ring generally involves the loss of HCN and C₂H₂.[6][7]
Synthesis of the 2-Methyl-1,7-naphthyridine Scaffold
One classical approach is the Skraup reaction, which involves the reaction of an aminopyridine with glycerol, an oxidizing agent, and sulfuric acid.[8][9] For the synthesis of 2,7-naphthyridine derivatives, modifications of this and other cyclization strategies are often employed.
A documented synthesis of the parent 2,7-naphthyridine and 3-methyl-2,7-naphthyridine proceeds from 1-hydroxy derivatives, which are then converted to the final products via 1-chloro and 1-hydrazino intermediates.[10] This suggests a potential synthetic pathway where a suitably substituted pyridine derivative undergoes cyclization to form the 1-hydroxy-2-methyl-1,7-naphthyridine intermediate.
Figure 1. A potential synthetic pathway for 2-Methyl-1,7-naphthyridine.
Chemical Reactivity
The reactivity of the 2-Methyl-1,7-naphthyridine ring system is dictated by the interplay of the electron-withdrawing nitrogen atoms and the electron-donating methyl group. The nitrogen atoms generally render the ring system electron-deficient and susceptible to nucleophilic attack, while also providing basic sites for protonation or alkylation.
Key Reactive Sites:
-
Nitrogen Atoms: The lone pairs on the nitrogen atoms make them nucleophilic and basic. They can be protonated in acidic media or undergo alkylation.
-
Aromatic Ring: The electron-deficient nature of the pyridine rings facilitates nucleophilic aromatic substitution reactions, particularly at positions activated by the nitrogen atoms. Conversely, electrophilic aromatic substitution is generally disfavored and requires harsh conditions.
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Methyl Group: The methyl group can potentially undergo oxidation or condensation reactions under appropriate conditions.
Figure 2. Key reactive sites of 2-Methyl-1,7-naphthyridine.
Applications in Drug Discovery and Medicinal Chemistry
The broader family of naphthyridines has shown significant promise in the development of new therapeutic agents.[11][12] Derivatives of the 2,7-naphthyridine scaffold, in particular, have been investigated for their potent antimicrobial properties.[3]
Antimicrobial Activity:
Studies on a series of 2,7-naphthyridine derivatives have demonstrated their selective antimicrobial activity, notably against Staphylococcus aureus.[3] This activity is believed to be mediated through the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.[3] The planar nature of the naphthyridine ring allows for effective intercalation with DNA, a key interaction for this class of inhibitors. While specific data for 2-Methyl-1,7-naphthyridine is not available, its structural similarity to these active compounds suggests it could serve as a valuable scaffold for the design of novel antibacterial agents.
Anticancer Potential:
The naphthyridine core is also a feature in several anticancer agents.[1] The mechanism of action often involves the inhibition of key enzymes in cancer cell proliferation, such as kinases or topoisomerases. The potential of 2-Methyl-1,7-naphthyridine as a building block for new anticancer drugs warrants further investigation.
Safety and Handling
General Safety Recommendations:
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors.[15][16] Avoid contact with skin and eyes.[15][16]
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses with side shields.[15][17]
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Toxicity: Related compounds are reported to be harmful if swallowed and may cause skin and eye irritation.[13][18]
Conclusion
2-Methyl-1,7-naphthyridine is a heterocyclic compound of significant interest due to the established biological activity of the broader naphthyridine class. While specific experimental data for this particular isomer is limited, its chemical properties can be reasonably predicted based on its structure and the known characteristics of its isomers. Its potential as a scaffold for the development of new antimicrobial and anticancer agents makes it a compelling target for further synthetic and pharmacological investigation. The synthesis of 2-Methyl-1,7-naphthyridine is achievable through established methods in heterocyclic chemistry, and a more thorough characterization of its physicochemical properties, spectroscopic data, and reactivity would be a valuable contribution to the field. Researchers are encouraged to exercise appropriate safety precautions when handling this and related compounds.
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